2-(4-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester
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Overview
Description
2-(4-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester is a chemical compound characterized by its trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring with a boronic acid pinacol ester group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The synthesis of boronic acids typically involves the reaction of organohalides with organoboronic acids or boronic esters under palladium-catalyzed cross-coupling conditions.
Thiazole Formation: Thiazoles can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Pinacol Ester Formation: The pinacol ester can be formed by reacting the boronic acid with pinacol in the presence of a dehydrating agent.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring the use of appropriate catalysts and reaction conditions to achieve high yields and purity. The process may also involve purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or metal-based oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions may require strong acids or Lewis acids.
Major Products Formed:
Boronic Esters: Formed through the oxidation of boronic acids.
Reduced Thiazoles: Resulting from the reduction of the thiazole ring.
Substituted Derivatives: Various substituted derivatives of the trifluoromethyl group.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-(4-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with amino acids in enzymes, modulating their activity. The trifluoromethyl group enhances the compound's binding affinity and stability.
Comparison with Similar Compounds
Boronic Acids: Other boronic acids with different substituents on the phenyl ring.
Thiazoles: Thiazoles with varying substituents on the ring.
Trifluoromethyl Compounds: Compounds containing trifluoromethyl groups in different positions.
Uniqueness: 2-(4-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester is unique due to the combination of the trifluoromethyl group, thiazole ring, and boronic acid pinacol ester group, which provides distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BF3NO2S/c1-14(2)15(3,4)23-17(22-14)12-9-24-13(21-12)10-5-7-11(8-6-10)16(18,19)20/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGWVNDPVJCPCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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